

# An In-depth Technical Guide to the Molecular Structure and Isomers of Diethylaniline

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## Compound of Interest

Compound Name: **2,4-diethylaniline**

Cat. No.: **B3047884**

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For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the molecular structure, isomers, and key chemical properties of diethylaniline ( $C_{10}H_{15}N$ ). Diethylaniline and its isomers are important intermediates in the synthesis of dyes, pharmaceuticals, and other specialty chemicals. A thorough understanding of their distinct properties is crucial for their effective application in research and development.

## Molecular Structure and Isomerism

Diethylaniline exists as several structural isomers, which can be broadly classified into N-substituted and ring-substituted isomers. The positioning of the two ethyl groups significantly influences the molecule's steric and electronic properties, leading to distinct chemical behaviors among the isomers.

- **N,N-Diethylaniline:** This is a tertiary amine where both ethyl groups are attached to the nitrogen atom of the aniline molecule. It is a widely used reagent and chemical intermediate.
- **Ring-Substituted Diethylanilines:** These are primary amines where the two ethyl groups are attached to the benzene ring at various positions. The possible isomers are 2,3-, 2,4-, 2,5-, 2,6-, 3,4-, and 3,5-diethylaniline.

The relationship between the isomeric structures is depicted below.

Figure 1: Isomeric classification of diethylaniline.

## Physicochemical Properties

The physical and chemical properties of diethylaniline isomers vary based on the substitution pattern. A summary of key quantitative data is presented in the following table. Data for some diethylaniline isomers are not readily available; in such cases, data for the analogous dimethylaniline (xylidine) isomers are provided for comparison, as methyl and ethyl groups have similar electronic effects.

Isomer	CAS Number	Molecular Formula	Molecular Weight (g/mol)	Boiling Point (°C)	Melting Point (°C)	Density (g/mL)	Refractive Index (n <sub>20</sub> /D)
N,N-Diethylaniline	91-66-7	C <sub>10</sub> H <sub>15</sub> N	149.23	217	-38	0.938 (at 25°C)	1.542
2,3-Diethylaniline	170099-08-8	C <sub>10</sub> H <sub>15</sub> N	149.23	242.7 (Predicted)	-	0.948 (Predicted)	-
2,3-Dimethyl aniline	87-59-2	C <sub>8</sub> H <sub>11</sub> N	121.18	221-222	2.5	0.993 (at 25°C)	1.569
2,4-Diethylaniline	14719-47-2	C <sub>10</sub> H <sub>15</sub> N	149.23	244	-	0.948	1.542
2,4-Dimethyl aniline	95-68-1	C <sub>8</sub> H <sub>11</sub> N	121.18	218	-14.3	0.98 (at 25°C)	1.558
2,5-Diethylaniline	80427-50-5	C <sub>10</sub> H <sub>15</sub> N	149.23	-	-	-	-
2,5-Dimethyl aniline	95-78-3	C <sub>8</sub> H <sub>11</sub> N	121.18	214	15.5	0.979 (at 20°C)	1.559
2,6-Diethylaniline	579-66-8	C <sub>10</sub> H <sub>15</sub> N	149.23	243	3-4	0.906 (at 25°C)	1.545
3,4-Diethylaniline	54675-14-8	C <sub>10</sub> H <sub>15</sub> N	149.23	-	-	-	-

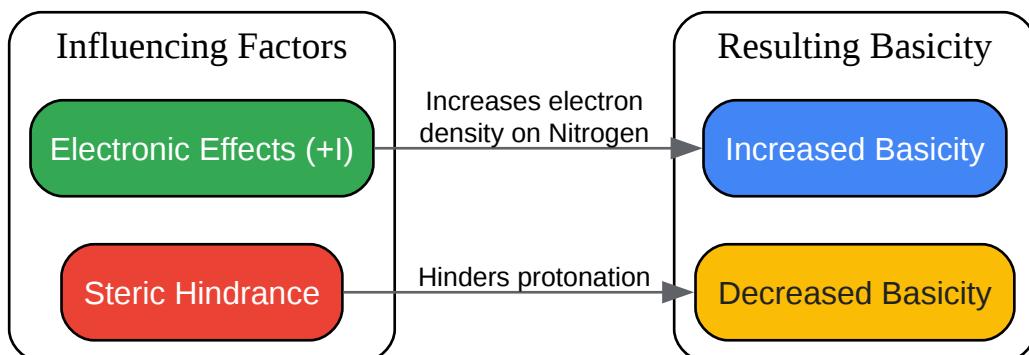
3,4-							
Dimethyl	95-64-7	C <sub>8</sub> H <sub>11</sub> N	121.18	226	49-51	1.076	-
aniline							
3,5-							
Diethylan	1701-68-4	C <sub>10</sub> H <sub>15</sub> N	149.23	-	-	-	-
iline							
3,5-							
Dimethyl	108-69-0	C <sub>8</sub> H <sub>11</sub> N	121.18	220	9.8	0.971 (at 20°C)	1.558
aniline							

## Basicity and Steric Effects

The basicity of diethylaniline isomers, quantified by the pKa of their conjugate acids, is a critical chemical property. It is primarily determined by the availability of the nitrogen lone pair for protonation, which is influenced by both electronic and steric effects.

- **Electronic Effects:** The ethyl groups are electron-donating, which increases the electron density on the nitrogen atom and enhances basicity.
- **Steric Effects:** Bulky groups positioned ortho to the amino group can physically hinder the approach of a proton, thereby reducing basicity. This steric hindrance is particularly pronounced in 2,6-disubstituted anilines.

Consequently, N,N-diethylaniline is a stronger base than aniline due to the inductive effect of the N-ethyl groups. Among the ring-substituted isomers, 2,6-diethylaniline is a significantly weaker base due to the steric hindrance from the two ortho-ethyl groups.



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Figure 2: Factors influencing the basicity of diethylaniline isomers.

## Experimental Protocols

### Synthesis of Diethylaniline Isomers

A common and effective method for the synthesis of ring-substituted diethylanilines is the catalytic hydrogenation of the corresponding diethylnitrobenzene precursors.

General Protocol for the Synthesis of Ring-Substituted Diethylanilines via Catalytic Hydrogenation:

- Objective: To reduce the nitro group of a diethylnitrobenzene isomer to an amino group to form the corresponding diethylaniline.
- Materials:
  - Appropriate diethylnitrobenzene isomer (e.g., 2,6-diethylnitrobenzene)
  - Methanol or Ethanol (solvent)
  - Palladium on carbon (Pd/C) or Raney Nickel catalyst
  - Hydrogen gas ( $H_2$ )
- Equipment:
  - Hydrogenation apparatus (e.g., Parr hydrogenator) or a round-bottom flask equipped with a balloon of hydrogen
  - Magnetic stirrer
  - Filtration apparatus (e.g., Büchner funnel with Celite)
  - Rotary evaporator
- Procedure:

- In a suitable reaction vessel, dissolve the diethylnitrobenzene isomer in methanol or ethanol.
- Carefully add the Pd/C or Raney Nickel catalyst to the solution.
- Seal the reaction vessel and purge with hydrogen gas.
- Pressurize the vessel with hydrogen gas to the desired pressure (e.g., 5 bar) or maintain a hydrogen atmosphere using a balloon.
- Stir the reaction mixture vigorously at room temperature or with gentle heating (e.g., 55°C) for a specified time (e.g., 2-24 hours), monitoring the reaction progress by Thin Layer Chromatography (TLC).
- Upon completion, carefully vent the hydrogen gas and purge the vessel with an inert gas (e.g., nitrogen or argon).
- Filter the reaction mixture through a pad of Celite to remove the catalyst, washing the filter cake with the solvent.
- Concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude diethylaniline.
- If necessary, purify the product by vacuum distillation or column chromatography.



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